N-[1-(3-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea
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Overview
Description
N-[1-(3-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenyl group, an ethyl group, and a hydroxyethyl group attached to a thiourea backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea typically involves the reaction of 3-fluoroacetophenone with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:
3-Fluoroacetophenone+ThioureaNaOH, HeatN-[1-(3-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
N-[1-(3-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[1-(3-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-Chlorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea
- N-[1-(3-Bromophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea
- N-[1-(3-Methylphenyl)ethyl]-N’-(2-hydroxyethyl)thiourea
Uniqueness
N-[1-(3-Fluorophenyl)ethyl]-N’-(2-hydroxyethyl)thiourea is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
61290-51-5 |
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Molecular Formula |
C11H15FN2OS |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
1-[1-(3-fluorophenyl)ethyl]-3-(2-hydroxyethyl)thiourea |
InChI |
InChI=1S/C11H15FN2OS/c1-8(14-11(16)13-5-6-15)9-3-2-4-10(12)7-9/h2-4,7-8,15H,5-6H2,1H3,(H2,13,14,16) |
InChI Key |
BYIVLYKRKLGROQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)NC(=S)NCCO |
Origin of Product |
United States |
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